molecular formula C10H16ClF3N2O3S B2628198 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide CAS No. 2411289-87-5

2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide

Cat. No. B2628198
M. Wt: 336.75
InChI Key: ZSGZYLXQDNEIPQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide , also known by its chemical formula C11H15ClF3NO3S, is a synthetic compound with intriguing pharmacological properties. Let’s explore further.



Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. While I don’t have specific details on the synthetic pathway, it likely includes chlorination, piperidine ring formation, and trifluoromethylation. Researchers have likely optimized the process to achieve high yields and purity.



Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide reveals several key features:



  • Chlorine (Cl) substitution at one position.

  • A trifluoromethylsulfonyl group attached to the piperidine ring.

  • The piperidine moiety, which confers biological activity.

  • A propanamide backbone.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitutions. Researchers likely investigate its reactivity and stability under different conditions.



Physical And Chemical Properties Analysis


  • Physical State : It likely exists as a white crystalline solid.

  • Melting Point : The melting point provides insights into its purity and crystallinity.

  • Solubility : Understanding its solubility in various solvents aids in formulation and administration.

  • Boiling Point : Relevant for purification and handling.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is crucial. Animal studies and in vitro assays help determine safe dosages.

  • Handling Precautions : Researchers and manufacturers must follow safety protocols due to potential hazards.

  • Environmental Impact : Consider its impact on the environment during production and disposal.


Future Directions


  • Pharmacological Investigations : Explore its potential therapeutic applications (e.g., analgesia, anti-inflammatory effects).

  • Structure-Activity Relationship (SAR) : Derive insights by modifying its structure and assessing biological activity.

  • Clinical Trials : Evaluate its safety and efficacy in humans.

  • Patent Applications : Protect intellectual property for potential drug development.


Remember that this analysis is based on available information, and further research is essential. For a more detailed understanding, consult relevant scientific literature123. 🧪🔬


properties

IUPAC Name

2-chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF3N2O3S/c1-7(11)9(17)15-6-8-2-4-16(5-3-8)20(18,19)10(12,13)14/h7-8H,2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGZYLXQDNEIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)S(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]propanamide

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